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molecular formula C12H11N B8808104 6-cyclopropylIsoquinoline

6-cyclopropylIsoquinoline

Cat. No. B8808104
M. Wt: 169.22 g/mol
InChI Key: GVGSILANDKFDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334269B2

Procedure details

To a degassed solution of 6-bromoisoquinoline (0.9 g, 0.004 mol) in 1,4-dioxane (15 mL) was added cyclopropylboronic acid (0.560 g, 0.007 mol) followed by the addition of degassed aqueous solution of K2CO3 (3.1 g, 0.02 mol) and PdCl2(dppf) (0.190 g, 0.002 mol). The resulting reaction mixture was stirred at 110° C. for 10 h. After completion, the reaction mixture was filtered over Celite® (diatomaceous earth) and the filtrate was concentrated at reduced pressure to obtain crude 6-cyclopropylisoquinoline. Purification was done by silica gel column chromatography eluting with EtOAc in hexanes (10-30%) to afford pure 6-cyclopropyl-isoquinoline (0.500 g, 68%) as yellow liquid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0.19 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.[CH:12]1(B(O)O)[CH2:14][CH2:13]1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH:12]1([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[CH:8]=[N:7][CH:6]=[CH:5]3)[CH2:14][CH2:13]1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC=1C=C2C=CN=CC2=CC1
Name
Quantity
0.56 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.19 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
After completion, the reaction mixture was filtered over Celite® (diatomaceous earth)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1(CC1)C=1C=C2C=CN=CC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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